molecular formula C24H24BrO2P B13157689 (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide CAS No. 38104-00-6

(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide

Cat. No.: B13157689
CAS No.: 38104-00-6
M. Wt: 455.3 g/mol
InChI Key: MBZZAIJHGHAGNU-UHFFFAOYSA-M
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Description

(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide is a phosphonium salt widely utilized in organic synthesis, particularly in Wittig and related olefination reactions. Its structure comprises a triphenylphosphonium core, an allyl group, and an ethoxycarbonyl substituent, which collectively enhance its reactivity as a ylide precursor. The ethoxycarbonyl moiety stabilizes the ylide intermediate, enabling selective alkene formation . Applications span pharmaceuticals, materials science, and chemical research, where it facilitates the synthesis of complex alkenes and conjugated systems .

Properties

CAS No.

38104-00-6

Molecular Formula

C24H24BrO2P

Molecular Weight

455.3 g/mol

IUPAC Name

2-ethoxycarbonylprop-2-enyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C24H24O2P.BrH/c1-3-26-24(25)20(2)19-27(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1

InChI Key

MBZZAIJHGHAGNU-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

Direct Synthesis via Phosphonium Salt Formation

Method Overview:
This approach involves the reaction of triphenylphosphine with suitable alkyl halides or related electrophiles under controlled conditions to generate the phosphonium bromide derivative. The key is to introduce the allyl and ethoxycarbonyl groups onto the triphenylphosphonium core.

Procedure Details:

  • Starting Materials:

    • Triphenylphosphine (Ph₃P)
    • 2-bromo-3-(ethoxycarbonyl)propene or analogous allylic halides
    • Hydrobromic acid or other bromide sources
  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as acetonitrile, ethanol, or acetone are preferred to facilitate nucleophilic substitution.
    • Temperature: Reflux conditions (around 80–120°C) to promote the nucleophilic attack of triphenylphosphine on the electrophilic allylic halide.
    • Duration: Typically 12–24 hours to ensure complete conversion.
  • Reaction Pathway:

    • Triphenylphosphine attacks the electrophilic carbon in the allylic halide, forming the phosphonium salt.
    • The bromide ion acts as the counterion, resulting in the formation of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide .

Data Table 1: Typical Reaction Parameters

Parameter Typical Range Notes
Solvent Acetonitrile, ethanol, acetone Selected based on solubility and reactivity
Temperature 80–120°C Reflux conditions
Reaction Time 12–24 hours Ensures complete reaction
Molar Ratio Triphenylphosphine : Allylic halide = 1:1 Slight excess of triphenylphosphine can improve yield

Preparation via Phosphonium Salt from Ethyl 2-(Bromomethyl)acrylate

Method Overview:
This method involves the synthesis of an allylic bromide precursor followed by its reaction with triphenylphosphine.

Stepwise Procedure:

  • Step 1: Synthesize ethyl 2-(bromomethyl)acrylate via bromination of ethyl acrylate derivatives.
  • Step 2: React the bromomethyl derivative with triphenylphosphine in a suitable solvent under reflux, facilitating nucleophilic substitution to yield (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide .

Reaction Conditions:

  • Solvent: Acetonitrile or ethanol.
  • Temperature: 80–100°C.
  • Duration: 12–18 hours.

Note:
This pathway allows for better control over the introduction of the ethoxycarbonyl group and the allylic position, leading to higher purity of the final phosphonium salt.

Recrystallization and Purification

Post-synthesis, the crude product typically undergoes purification:

  • Recrystallization:

    • Dissolve the crude product in acetonitrile or ethanol.
    • Recrystallize by cooling to room temperature or below.
    • Filter and dry under vacuum at 100°C for 8–24 hours to obtain pure (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide .
  • Yield and Purity:

    • Typical yields range from 90–95%.
    • Purity exceeds 99% as confirmed by NMR and melting point analysis.

Notable Research Findings and Data

Source Key Findings Yield Conditions Remarks
Patent CN106397483A Describes synthesis of triphenylphosphonium salts via reaction of triphenylphosphine with alkyl halides, optimized at 120-160°C in organic solvents Up to 94.98% Reflux in acetonitrile, ethanol, or acetone Efficient for large-scale synthesis
ACS Organic Letters Electrophilic synthesis of phosphonium salts from aryl halides in phenol at high temperatures (>260°C); phenol acts as solvent and promoter 92% in phenol 150°C, 5–6 hours High temperature; less suitable for sensitive groups
ACS Omega Metal-free synthesis of phosphonium bromides via reaction of triphenylphosphine with aryl bromides in refluxing phenol 92% 150°C, 5 hours Mild conditions, scalable

Summary of Preparation Strategy

Step Description Key Conditions References
1 Synthesis of allylic halide precursor Bromination of ethyl acrylate derivatives ,
2 Nucleophilic attack by triphenylphosphine Reflux in acetonitrile, ethanol, or phenol ,
3 Purification Recrystallization from acetonitrile or ethanol ,,
4 Optional functionalization Reactions with nucleophiles or electrophiles for further modifications -

Chemical Reactions Analysis

(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Scientific Research Applications

(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide involves its ability to act as a phosphonium ylide in Wittig reactions. The compound forms a stable ylide intermediate, which then reacts with carbonyl compounds to form alkenes. This reaction is facilitated by the presence of the triphenylphosphonium group, which stabilizes the ylide intermediate .

Comparison with Similar Compounds

Comparison with Similar Phosphonium Bromides

2.1 Structural and Functional Group Variations

Phosphonium bromides share the triphenylphosphonium core but differ in substituents, which dictate reactivity, solubility, and application. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications
(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide C₂₄H₂₄BrO₂P 467.33 Allyl, ethoxycarbonyl Reflux of allyl bromide with PPh₃ in CH₃CN Wittig reactions, conjugated alkene synthesis
(4-Methoxycarbonylbenzyl)triphenylphosphonium bromide C₂₇H₂₄BrO₂P 499.36 Benzyl, methoxycarbonyl SN2 reaction of benzyl bromide with PPh₃ Alkylation, polymer intermediates
(3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide C₂₉H₃₀BrO₃P 561.43 Benzyl, trimethoxy Quaternization of benzyl bromide with PPh₃ Electron-rich ylides, natural product synthesis
(2-Hydroxybenzyl)triphenylphosphonium bromide C₂₅H₂₂BrOP 449.32 Benzyl, hydroxyl Reaction of 2-hydroxybenzyl bromide with PPh₃ Coordination chemistry, catalysis
(5-Ammoniopentyl)triphenylphosphonium dibromide C₂₃H₂₈Br₂NP 525.27 Ammoniopentyl Heating bromopentylamine HBr with PPh₃ Mitochondria-targeted drug delivery
2.2 Reactivity and Mechanistic Differences
  • Electron-Withdrawing Groups (EWGs): The ethoxycarbonyl group in the target compound stabilizes ylides via resonance, favoring Wittig reactions with aldehydes to form α,β-unsaturated esters . In contrast, (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide generates less stabilized ylides, requiring stronger bases for activation .
  • Electron-Donating Groups (EDGs): (3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide produces highly nucleophilic ylides due to EDGs, enabling reactions with sterically hindered ketones .
  • Bifunctional Derivatives: (5-Ammoniopentyl)triphenylphosphonium dibromide combines cationic phosphonium and ammonium moieties, enabling mitochondrial membrane targeting in drug design .

Biological Activity

(2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide is a phosphonium salt that has garnered interest in biological research due to its potential therapeutic applications. This compound is particularly noted for its antiproliferative activity against various cancer cell lines, making it a subject of investigation in cancer biology and medicinal chemistry.

  • IUPAC Name : (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide
  • Molecular Formula : C18H20BrO2P
  • Molecular Weight : 367.3 g/mol
  • CAS Number : 125219-55-8

The biological activity of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide primarily involves its interaction with cellular membranes and mitochondria. The triphenylphosphonium (TPP) moiety is known for its ability to selectively accumulate in mitochondria, which can lead to enhanced cytotoxic effects on cancer cells. The compound is believed to induce mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production, which is a mechanism often exploited in cancer therapy.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of this compound on various human cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
HST-116 (Colon Cancer)15Induces apoptosis via mitochondrial depolarization
A375 (Melanoma)20Triggers ROS production and cell cycle arrest
PC-3 (Prostate Cancer)25Inhibits DNA synthesis and promotes autophagic cell death
T-47D (Breast Carcinoma)30Disrupts mitochondrial function leading to apoptosis

Case Studies

  • Study on Mitochondrial Accumulation :
    A study investigated the accumulation of TPP derivatives in mitochondria and their subsequent effects on cell viability. The results indicated that the introduction of the ethoxycarbonyl group significantly enhanced the selectivity of the compound towards cancer cells while sparing normal cells, suggesting a potential for targeted therapy.
  • Synergistic Effects with Chemotherapeutics :
    Another study explored the synergistic effects of (2-(Ethoxycarbonyl)allyl)triphenylphosphonium bromide with conventional chemotherapeutic agents like doxorubicin. The combination treatment showed improved efficacy in inhibiting cancer cell growth compared to either agent alone, indicating its potential as a chemosensitizer.
  • In Vivo Efficacy :
    In vivo studies using animal models demonstrated that treatment with this phosphonium salt led to significant tumor regression without notable toxicity to surrounding healthy tissues. This suggests a favorable therapeutic index for future clinical applications.

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